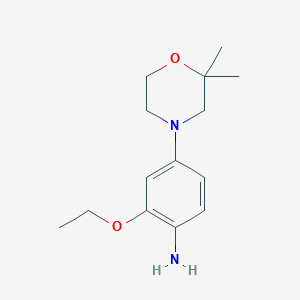

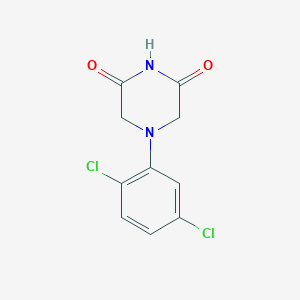

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

This compound is a small molecule derivative . It is commercially available and generally considered to be air stable . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of benzothiazoles involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis

The molecular formula of this compound is C15H18N2O2S .Chemical Reactions Analysis

The compound has been used in the synthesis of a variety of benzimidazoles, benzothiazoles, and quinazolines . The reaction mixtures are treated sequentially with Amberlyst A-26 thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA) to remove excess reagent and byproducts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, and molecular weight .Applications De Recherche Scientifique

Synthesis of Benzothiazoles

Benzothiazoles are notable for their biological and chemical activity, leading to widespread pharmaceutical and industrial applications . The compound can be used to synthesize 2-substituted benzothiazoles, which are valuable in medicinal chemistry. The process benefits from the use of iodine as a catalyst, allowing reactions to occur solvent-free and at room temperature, enhancing safety and sustainability.

Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard, which is crucial for pharmaceutical testing . It ensures the accuracy of analytical results in drug development and quality control processes, contributing to the safety and efficacy of pharmaceutical products.

Metabolic Pathway Regulation

The structural similarity of this compound to amino acids suggests potential applications in studying and regulating metabolic pathways . Amino acids are known for their regulatory versatility, and analogs like this compound could help in understanding or even influencing these biological processes.

Organic Electronics

While not directly related to the exact compound, derivatives of benzothiazoles, such as those used as n-type dopants for organic semiconductors, indicate potential applications in organic electronics . This compound could be explored for similar uses, possibly enhancing the performance of organic thin-film transistors.

Cancer Research

Benzothiazole derivatives have been investigated for their role in blocking TGF-β1-mediated epithelial-to-mesenchymal transition, which is a process involved in cancer progression . This compound could be part of studies aiming to develop new cancer therapies by inhibiting this transition.

Methodological Development in Organic Synthesis

The compound has been used in the development of new methodologies for the synthesis of benzothiazoles . This includes exploring more efficient, less toxic, and more environmentally friendly synthesis routes, which is essential for advancing organic chemistry practices.

Orientations Futures

Propriétés

IUPAC Name |

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)18-13(14-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSQGHJHNKQWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)